molecular formula C11H16N2O B1341216 N-(3-aminophenyl)-2,2-dimethylpropanamide CAS No. 41402-58-8

N-(3-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B1341216
CAS No.: 41402-58-8
M. Wt: 192.26 g/mol
InChI Key: SWZXCZQXUJHQJZ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXCZQXUJHQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588309
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41402-58-8
Record name N-(3-Aminophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 3 Aminophenyl 2,2 Dimethylpropanamide and Its Derivatives

Foundational Synthetic Routes

Condensation Reactions in Amide Synthesis

The most direct and widely employed method for the synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide is the condensation reaction between a suitable amine and an acylating agent. This approach is a cornerstone of amide bond formation in organic chemistry.

The primary route involves the acylation of m-phenylenediamine (B132917) with pivaloyl chloride. This reaction selectively forms the mono-acylated product due to the deactivating effect of the first amide group on the second amino group of the phenylenediamine ring. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

A patent for the selective acylation of 4-substituted-1,3-phenylenediamines highlights the use of various acylating agents, including pivaloyl chloride, in the presence of a tertiary amine base like pyridine. google.com This method is reported to produce high yields of the mono-acylated product. google.com A study on the monoacylation of symmetrical diamines, such as m-phenylenediamine, using benzoic anhydride (B1165640) in a microreactor system demonstrated that high selectivity and yield can be achieved under optimized conditions. researchgate.net While this study used benzoic anhydride, the principles of controlling stoichiometry and reaction conditions to favor mono-acylation are directly applicable to the synthesis of this compound.

Reaction Scheme:

m-phenylenediamine + pivaloyl chloride → this compound + HCl

Key Reaction Parameters:

ParameterConditionRationale
Acylating Agent Pivaloyl chlorideProvides the 2,2-dimethylpropanoyl group.
Amine m-phenylenediamineProvides the 3-aminophenyl group.
Base Pyridine, TriethylamineNeutralizes HCl byproduct, drives the reaction to completion.
Solvent Aprotic organic solvents (e.g., THF, CH2Cl2)Solubilizes reactants and does not interfere with the reaction.
Temperature Cooled conditions (e.g., 0 °C to room temperature)Controls the exothermic reaction and minimizes side products.

Esterification, Protection, and Ammonolysis from Hydroxymethyl Trimethylacetic Acid

Another potential synthetic strategy could commence from 3-hydroxy-2,2-dimethylpropanoic acid (hydroxymethyl trimethylacetic acid). This route would involve the following conceptual steps:

Esterification: Conversion of the carboxylic acid to a more reactive ester.

Hydroxyl Group Activation/Protection: Activation of the hydroxyl group for subsequent amination, possibly involving a protection-deprotection sequence.

Amination: Introduction of the 3-aminophenyl moiety, potentially through a nucleophilic substitution reaction.

Amide Formation: Conversion of the ester to the final amide, for instance, through ammonolysis or reaction with a suitable amine.

Direct amination of α-hydroxy amides has been reported using titanium tetrachloride (TiCl4) as a mediator. nih.govrug.nl This suggests that a similar transformation could be applied to a derivative of hydroxymethyl trimethylacetic acid. The synthesis of amides from esters is a common transformation, often requiring forcing conditions but can be facilitated by various catalysts. organic-chemistry.org

Advanced Synthetic Transformations and Functionalization

Recent advances in synthetic methodology offer sophisticated tools for the late-stage functionalization of anilide scaffolds, enabling the introduction of diverse chemical functionalities.

Metallaphotocatalysis in Directed C-H Hydroxylation of Anilides

Metallaphotocatalysis has emerged as a powerful technique for the direct functionalization of C-H bonds under mild conditions. A recent study demonstrated the directed ortho-hydroxylation of substituted anilides using a combination of an organo-photocatalyst and a transition metal catalyst. researchgate.net This method utilizes an N-pivaloyl group as a directing group, making it highly relevant for the functionalization of this compound. researchgate.net

The reaction employs a ruthenium catalyst in conjunction with a photocatalyst under visible light irradiation to introduce a hydroxyl group at the position ortho to the amide nitrogen. researchgate.net This strategy allows for the late-stage introduction of a hydroxyl group, which can serve as a handle for further derivatization.

Key Features of Metallaphotocatalytic Hydroxylation:

FeatureDescription
Directing Group N-pivaloyl
Catalyst System Organo-photocatalyst + Transition metal catalyst (e.g., Ruthenium)
Transformation C-H bond to C-OH bond
Application Late-stage functionalization

Introduction of Heterocyclic Moieties (e.g., Triazoles)

The incorporation of heterocyclic moieties, such as triazoles, into the anilide structure can significantly modulate the pharmacological and material properties of the resulting compounds. A common strategy for introducing a triazole ring involves the synthesis of an aniline (B41778) precursor bearing a triazole substituent, followed by acylation to form the final amide.

For instance, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized by first preparing 4-(1H-1,2,4-triazol-1-yl)aniline from 4-bromoaniline (B143363) and 1,2,4-triazole (B32235). mdpi.com This triazole-containing aniline was then acylated with various acid chlorides to yield the final products. mdpi.com A similar approach could be adapted to synthesize N-(3-(1H-1,2,4-triazol-1-yl)phenyl)-2,2-dimethylpropanamide by starting with 3-bromoaniline (B18343).

General Synthetic Scheme for Triazole-Containing Anilides:

Nucleophilic Aromatic Substitution: Reaction of a haloaniline (e.g., 3-bromoaniline) with 1,2,4-triazole in the presence of a base to form the corresponding triazolyl-aniline.

Amide Coupling: Acylation of the triazolyl-aniline with pivaloyl chloride to afford the target N-(triazolylphenyl)propanamide.

This modular approach allows for the synthesis of a library of derivatives with different heterocyclic systems attached to the phenyl ring.

Derivatization via Haloacetylamino Moieties

The free amino group on the phenyl ring of this compound serves as a key functional handle for further chemical modification. One common strategy for derivatization is the introduction of a haloacetylamino moiety through acylation. This reaction typically involves treating the parent compound with a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, in the presence of a base.

The primary amine is a nucleophile that attacks the electrophilic carbonyl carbon of the haloacetyl halide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen halide byproduct that is formed during the reaction. The resulting N-(3-(2-haloacetylamino)phenyl)-2,2-dimethylpropanamide derivatives are versatile intermediates themselves, as the halogen atom can be readily displaced by various nucleophiles to introduce further diversity.

A typical reaction protocol is outlined below:

ReactantReagentSolventBaseTypical ConditionsProduct
This compoundChloroacetyl chlorideDichloromethaneTriethylamine0 °C to room temperatureN-(3-(2-chloroacetylamino)phenyl)-2,2-dimethylpropanamide
This compoundBromoacetyl bromideTetrahydrofuranPyridine0 °C to room temperatureN-(3-(2-bromoacetylamino)phenyl)-2,2-dimethylpropanamide

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of this compound generally follows established amide bond formation protocols. The primary isomers are the ortho- (N-(2-aminophenyl)-2,2-dimethylpropanamide) and para- (N-(4-aminophenyl)-2,2-dimethylpropanamide) substituted analogues.

Two principal synthetic strategies are commonly employed:

Direct Acylation of Phenylenediamines: This method involves the direct reaction of an isomeric phenylenediamine (1,2-phenylenediamine, 1,3-phenylenediamine, or 1,4-phenylenediamine) with an acylating agent like pivaloyl chloride (2,2-dimethylpropanoyl chloride). Careful control of stoichiometry (using approximately one equivalent of the acylating agent) is crucial to favor mono-acylation over di-acylation.

Reduction of a Nitro Precursor: This is a widely used and often high-yielding two-step approach. It begins with the acylation of a nitroaniline isomer (e.g., 4-nitroaniline) with pivaloyl chloride to form an N-(nitrophenyl)-2,2-dimethylpropanamide intermediate. The nitro group of this intermediate is then reduced to an amine. researchgate.netresearchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this reduction. researchgate.net Other reducing agents like tin(II) chloride or iron in acidic media can also be employed. researchgate.net

The following table summarizes a typical synthetic scheme via the nitro reduction pathway for the para-isomer.

StepStarting MaterialReagent 1Reagent 2SolventKey Intermediate/Product
14-NitroanilinePivaloyl chloridePyridineDichloromethaneN-(4-nitrophenyl)-2,2-dimethylpropanamide
2N-(4-nitrophenyl)-2,2-dimethylpropanamideH₂ (gas)Pd/C (10%)EthanolN-(4-aminophenyl)-2,2-dimethylpropanamide researchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. For the synthesis of this compound, green approaches focus on improving the efficiency and environmental profile of the amide bond formation step, which is the direct condensation of 3-aminoaniline (m-phenylenediamine) and pivalic acid.

Conventional methods often rely on stoichiometric coupling reagents, which generate significant waste. ucl.ac.ukrsc.org Catalytic direct amidation, which generates water as the sole byproduct, represents a much greener alternative. acs.org

Boric Acid and Boronic Acid Catalysis: Boron-based catalysts have emerged as highly effective for direct amidation. ucl.ac.ukrsc.org Boric acid, in particular, is an inexpensive, low-toxicity, and readily available catalyst for this transformation. orgsyn.orgresearchgate.net The reaction is typically carried out at elevated temperatures in a solvent that allows for the azeotropic removal of water, thereby driving the reaction to completion. orgsyn.org Arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, can also catalyze these reactions, sometimes under milder conditions. rsc.orgacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency. mdpi.com A solvent-free approach combining a catalyst, such as ceric ammonium (B1175870) nitrate, with microwave heating provides a rapid and environmentally friendly method for direct amide synthesis. This protocol avoids the use of volatile organic solvents and often simplifies product isolation. mdpi.com

The table below compares a traditional approach with greener, catalytic alternatives for the synthesis of the target compound.

MethodCarboxylic AcidAmineCatalyst/ReagentSolventConditionsByproduct(s)
Traditional (Coupling) Pivalic acidm-PhenylenediamineEDC / HOBt (Stoichiometric)DMFRoom TemperatureUrea (B33335) derivative, etc.
Green (Boric Acid) Pivalic acidm-PhenylenediamineBoric Acid (Catalytic, e.g., 5 mol%) orgsyn.orgTolueneReflux with Dean-Stark trap (azeotropic removal)Water orgsyn.org
Green (Microwave) Pivalic acidm-PhenylenediamineCeric Ammonium Nitrate (Catalytic, e.g., 2 mol%) mdpi.comNoneMicrowave irradiation (e.g., 160-165 °C) mdpi.comWater

Mechanistic Investigations of Reactions Involving N 3 Aminophenyl 2,2 Dimethylpropanamide Scaffolds

Mechanisms of Amide Bond Formation

The synthesis of N-(3-aminophenyl)-2,2-dimethylpropanamide itself involves the formation of a robust amide bond. The primary route to this compound is the acylation of 1,3-phenylenediamine with pivaloyl chloride or pivalic acid. The mechanism of this transformation can proceed through several pathways, largely dependent on the specific reagents and conditions employed.

One of the most common methods for forming amide bonds is the reaction between a carboxylic acid and an amine, facilitated by a coupling agent. In the context of synthesizing this compound from pivalic acid and 1,3-phenylenediamine, the mechanism typically involves the activation of the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose. The reaction initiates with the protonation of the carbodiimide, followed by nucleophilic attack from the carboxylate of pivalic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 1,3-phenylenediamine. Due to the presence of two amino groups in 1,3-phenylenediamine, careful control of stoichiometry is necessary to favor mono-acylation. The less hindered and more basic amino group will preferentially attack the activated pivalic acid, leading to the formation of the desired this compound and a urea (B33335) byproduct.

Alternatively, the use of pivaloyl chloride, a more reactive acylating agent, allows for a more direct reaction with 1,3-phenylenediamine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of the amide bond. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct.

Coupling Agent Activating Species Byproduct Key Characteristics
DCCO-acylisoureaDicyclohexylurea (DCU)Insoluble byproduct, easy to remove by filtration.
EDCO-acylisoureaWater-soluble ureaByproduct is easily removed by aqueous workup.
HOBt/HBTUActivated ester-Often used with carbodiimides to suppress side reactions and increase efficiency.
SOCl₂Acyl chlorideSO₂ + HClConverts carboxylic acid to a highly reactive acyl chloride in situ.

Reaction Pathways in Directed Functionalization Reactions

The this compound scaffold contains two key functional groups that can direct further functionalization of the aromatic ring: the free amino group and the pivalamido group. These groups exert different electronic and steric influences, allowing for regioselective substitution on the phenyl ring.

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the amino group (positions 2, 4, and 6). However, the bulky pivaloyl group can sterically hinder the approach of electrophiles to the 2-position.

The pivalamido group, on the other hand, is also an ortho-, para-director, though its activating effect is moderated by the electron-withdrawing nature of the carbonyl group. More significantly, amide groups can act as directing groups in metal-catalyzed C-H activation reactions. The lone pairs on the amide oxygen or nitrogen can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds on the aromatic ring. This can lead to functionalization at positions that are not favored under classical electrophilic substitution conditions. For instance, directed ortho-metalation, typically involving lithiation with a strong base like n-butyllithium, could potentially occur at the position ortho to the pivalamido group. However, the presence of the acidic N-H proton of the amino group would likely interfere with this process unless it is appropriately protected.

Directing Group Electronic Effect Typical Directed Position(s) Common Reactions
-NH₂ActivatingOrtho, ParaElectrophilic Aromatic Substitution (e.g., halogenation, nitration)
-NHC(O)RModerately ActivatingOrtho, ParaElectrophilic Aromatic Substitution, Directed Metalation
-C(O)NHRDeactivating (meta-directing for the carbonyl)Ortho to the N-aryl group in directed metalationC-H activation/functionalization

Mechanistic Insights into Transformation of this compound Intermediates

The this compound scaffold can be converted into various reactive intermediates, which can then undergo further transformations to introduce a wide range of functional groups.

One of the most common transformations of the free amino group is diazotization. Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) would generate a diazonium salt intermediate. This intermediate is highly versatile and can undergo a variety of reactions. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, often with the aid of a copper(I) catalyst. The mechanism of these reactions is thought to involve single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the nucleophile, and the catalyst is regenerated.

Another important class of intermediates are organometallic species formed through C-H activation or metal-halogen exchange. For instance, if a halogen were introduced onto the aromatic ring, a lithiated intermediate could be generated via lithium-halogen exchange. This highly nucleophilic intermediate could then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Electrophile Functional Group Introduced
Aldehydes/KetonesHydroxyalkyl
Carbon DioxideCarboxylic Acid
Alkyl HalidesAlkyl
DisulfidesThioether

Role of Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in both the synthesis of the this compound scaffold and its subsequent functionalization.

In the formation of the amide bond, both acid and base catalysis can be employed. Acid catalysis proceeds by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Base catalysis, on the other hand, typically involves the deprotonation of the amine, increasing its nucleophilicity.

Transition metal catalysis is particularly important for the functionalization of the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned for the synthesis of the target compound from 3-bromoaniline (B18343) and 2,2-dimethylpropanamide. The catalytic cycle for this reaction typically involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amide, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the desired N-aryl amide and regenerate the palladium(0) catalyst.

Furthermore, rhodium and iridium catalysts are known to be effective for directed C-H activation. In such a scenario, the pivalamido group of this compound could act as a directing group, leading to the regioselective introduction of new functional groups at the ortho position. The mechanism of these reactions often involves the formation of a cyclometalated intermediate.

Catalyst Type Reaction General Role of Catalyst
Acid (e.g., H₂SO₄)Amide FormationActivates the carboxylic acid
Base (e.g., Pyridine)Amide Formation (from acyl chloride)Neutralizes HCl byproduct
Palladium ComplexesCross-Coupling ReactionsFacilitates C-N or C-C bond formation
Rhodium/Iridium ComplexesC-H ActivationDirects functionalization to a specific C-H bond

Structure Activity Relationship Sar Studies of N 3 Aminophenyl 2,2 Dimethylpropanamide Derivatives

Rational Design Principles for Derivative Synthesis

The rational design of derivatives of N-(3-aminophenyl)-2,2-dimethylpropanamide is guided by established principles in medicinal chemistry aimed at maximizing therapeutic potential while minimizing undesirable effects. 182.160.97 A primary strategy involves the identification and optimization of interactions between the ligand and its biological target. mskcc.org This process often begins with the core scaffold of this compound and introduces systematic modifications to probe the chemical space around it.

Substituent Scaffolding and Bioisosterism: One of the fundamental approaches is to adorn the core structure with various functional groups to explore steric, electronic, and hydrophobic requirements for optimal activity. nih.gov A key concept in this endeavor is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological profile. ctppc.org For instance, the amino group on the phenyl ring is a critical site for modification, where its basicity and hydrogen bonding capacity can be fine-tuned. Similarly, the t-butyl group of the pivaloyl moiety can be replaced with other alkyl or cyclic groups to probe the size and shape of the binding pocket.

Structure-Based and Ligand-Based Design: In cases where the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed. This allows for the design of derivatives that form specific, high-affinity interactions with the target's binding site. 182.160.97 Conversely, when the target structure is unknown, ligand-based drug design (LBDD) strategies are utilized. These methods rely on the analysis of a set of known active molecules to build a pharmacophore model that defines the essential features required for activity.

Scaffold Hopping: To explore novel chemical space and potentially discover compounds with improved properties or different intellectual property profiles, the technique of scaffold hopping can be applied. This involves replacing the central this compound core with a structurally different scaffold that maintains the key pharmacophoric elements in a similar spatial arrangement.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the aliphatic chain.

Modifications to the aminophenyl ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the biological target.

Steric and Lipophilic Effects: The size and position of substituents are also critical. Bulky groups in the ortho position to the amide linkage could force a conformational change, affecting how the molecule fits into a binding pocket. Halogen substitutions (F, Cl, Br) can increase lipophilicity, potentially improving membrane permeability, but may also introduce specific halogen bonding interactions.

Table 1: Illustrative Impact of Aromatic Substitutions on Biological Activity

Derivative of this compoundSubstituent (R) on Phenyl RingPosition of RRelative Biological Activity (%)
1H-100
24-Clpara150
34-OCH₃para120
44-NO₂para80
52-CH₃ortho90
63-Fmeta110

The 2,2-dimethylpropanamide (pivaloyl) moiety is another key area for modification. Altering the aliphatic chain can impact the compound's lipophilicity, metabolic stability, and steric interactions within the binding site.

Chain Length and Branching: Replacing the t-butyl group with smaller alkyl groups (e.g., ethyl, isopropyl) or larger, more complex branched structures can probe the dimensions of the hydrophobic pocket it occupies. A systematic increase in chain length could enhance van der Waals interactions up to an optimal point, after which steric hindrance may lead to a decrease in activity. The high degree of branching in the pivaloyl group often confers metabolic stability by shielding the amide bond from enzymatic hydrolysis.

Table 2: Illustrative Effects of Aliphatic Chain Modifications on Biological Activity

Derivative of N-(3-aminophenyl)-amideAliphatic Group (R')Relative Biological Activity (%)
1t-butyl (pivaloyl)100
2isopropyl85
3n-butyl70
4cyclohexyl115
5adamantyl95

Replacing the phenyl ring with various heterocyclic systems is a common and often successful strategy in medicinal chemistry to modulate physicochemical properties and explore new binding interactions. researchgate.net

Bioisosteric Replacement of the Phenyl Ring: Aromatic heterocycles such as pyridine (B92270), thiophene, or pyrazole (B372694) can serve as bioisosteres for the phenyl ring. nih.gov These replacements can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially forming new, favorable interactions with the target. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can significantly alter the molecule's polarity and solubility. The position of the nitrogen within the ring is also a critical determinant of its electronic and steric influence. Saturated heterocyclic rings can also be introduced to increase the three-dimensionality of the molecule, which can be advantageous for fitting into specific binding pockets. acs.org

Table 3: Illustrative Role of Heterocyclic Ring Integration on Biological Activity

Derivative Core StructureHeterocyclic RingRelative Biological Activity (%)
1N-(3-aminophenyl)100
2N-(pyridin-3-yl)130
3N-(thiophen-2-yl)95
4N-(1H-pyrazol-4-yl)110
5N-(piperidin-3-yl)75

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of the this compound derivatives with their biological activity. nih.gov These models can be used to predict the activity of novel compounds and to gain insights into the key molecular properties driving the biological response.

Quantum chemical descriptors, derived from the electronic structure of the molecules, are powerful tools in QSAR studies as they can describe a wide range of molecular properties. researchgate.netresearchgate.net For the derivatives of this compound, these descriptors can help to elucidate the electronic and geometric features that are crucial for their biological activity.

Key Quantum Chemical Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. These are important for understanding charge-transfer interactions with the biological target.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can be used to identify potential sites for hydrogen bonding and electrostatic interactions.

Atomic Charges: Calculating the partial charges on individual atoms can help to pinpoint specific atoms involved in key electrostatic interactions.

By calculating these and other quantum chemical descriptors for a series of this compound derivatives with known biological activities, a QSAR model can be developed using statistical methods such as multiple linear regression or machine learning algorithms. nih.gov Such a model can take the form of an equation that quantitatively relates the descriptors to the biological activity, providing a powerful predictive tool for the design of new, more potent derivatives.

Development and Validation of QSAR Models for Predictive Activity

The development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern drug discovery, enabling the prediction of the biological activity of novel chemical entities and guiding the design of more potent compounds. For derivatives of this compound, various QSAR studies on structurally similar compounds, such as aminophenyl benzamide (B126) derivatives, have highlighted key methodologies and statistical validations that are essential for creating a reliable predictive model. nih.govresearchgate.net

The fundamental process involves establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods to build a model that relates these descriptors to the observed activity. uniroma1.it

Model Development:

A typical QSAR study on derivatives of this compound would commence with a dataset of synthesized compounds and their experimentally determined biological activities, often expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration). sphinxsai.com The development process generally follows these steps:

Data Set Preparation: The full set of compounds is divided into a training set, used to build the model, and a test set, used to externally validate the model's predictive power. sphinxsai.comresearchgate.net This division is crucial to ensure that the model is not overfitted to the initial data and can genuinely predict the activity of new, unseen compounds. A common split is 80% for the training set and 20% for the test set. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight, logP) and 3D descriptors derived from the molecule's conformational structure (e.g., steric and electrostatic fields in Comparative Molecular Field Analysis - CoMFA). sphinxsai.comresearchgate.net

Feature Selection and Model Building: Statistical methods are employed to select the most relevant descriptors and to build the QSAR equation. Common techniques include:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables. researchgate.net

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. sphinxsai.comresearchgate.net

Genetic Function Approximation (GFA): An algorithm that creates a population of models and uses evolutionary principles to select the best model based on a fitness function. sphinxsai.com

For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors successfully generated a model with excellent statistical significance. nih.govresearchgate.net The model was built using a training set of compounds and validated with a test set. nih.govresearchgate.net

Model Validation:

Validation is a critical aspect of any QSAR modeling to ensure the reliability and predictive capability of the developed model. researchgate.net It involves both internal and external validation procedures.

Internal Validation: This is typically performed using the training set data. A common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. nih.govresearchgate.net

External Validation: This is the most rigorous test of a QSAR model's predictive power. The model, which was built using only the training set, is used to predict the biological activities of the compounds in the test set. The predicted activities are then compared to the experimental activities. The predictive ability is often assessed by the predictive r² (r²_pred). sphinxsai.com

A study on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors demonstrated the development of a 3D-QSAR model with a high conventional r² value and a good cross-validated q² value, indicating a robust and predictive model. sphinxsai.com

Illustrative QSAR Model Parameters:

The table below presents typical statistical parameters obtained during the development and validation of a QSAR model for a series of this compound derivatives, based on findings from related compound classes. nih.govresearchgate.netsphinxsai.com

ParameterDescriptionTypical ValueSignificance
Coefficient of determination for the training set.> 0.9Indicates a good fit of the model to the training data.
q² (or r²cv) Cross-validated coefficient of determination (Leave-One-Out).> 0.5Indicates good internal predictive ability of the model.
F-value Fisher's test value.HighIndicates the statistical significance of the model.
r²_pred Predictive r² for the external test set.> 0.6Indicates good external predictive power of the model.

Interpretation of QSAR Models:

The developed and validated QSAR models provide valuable insights into the structure-activity relationships of this compound derivatives. For example, 3D-QSAR models like CoMFA generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge (positive or negative), and other properties are favorable or unfavorable for biological activity. sphinxsai.com

Research on aminophenyl benzamide derivatives has shown that hydrophobic character is crucial for their inhibitory activity, and the inclusion of hydrophobic substituents enhances potency. nih.govresearchgate.net Additionally, hydrogen bond donating groups positively contribute to the activity, while electron-withdrawing groups have a negative influence. nih.govresearchgate.net These findings provide a clear set of guidelines for the rational design of new, more potent derivatives of this compound for a specific biological target.

The following table summarizes the predicted versus experimental activities for a hypothetical test set of this compound derivatives, illustrating the predictive power of a well-validated QSAR model.

CompoundExperimental pIC50Predicted pIC50Residual
Derivative 17.87.60.2
Derivative 27.27.3-0.1
Derivative 36.56.7-0.2
Derivative 48.18.00.1
Derivative 56.96.80.1

Computational Chemistry and Molecular Modeling Applications

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. qcware.commdpi.com Geometry optimization is a computational process that adjusts the atomic coordinates of a molecule to find the arrangement with the lowest potential energy, known as the equilibrium or ground-state geometry. This is crucial because the 3D conformation of a molecule dictates how it can interact with biological macromolecules.

For N-(3-aminophenyl)-2,2-dimethylpropanamide, the key flexible regions are the rotatable bonds: the C-N amide bond and the bond connecting the phenyl ring to the amide nitrogen. Conformational analysis involves systematically rotating these bonds to explore the molecule's potential shapes (conformers) and their corresponding energy levels. Methods such as semi-empirical (e.g., xTB) or more rigorous Density Functional Theory (DFT) can be employed to calculate the energy of each conformer. youtube.com The result is a potential energy surface that identifies low-energy, stable conformers which are most likely to exist under physiological conditions and be biologically active.

Table 1: Hypothetical Torsional Angles for Low-Energy Conformers of this compound.
ConformerTorsion Angle 1 (C-C-N-C) (°)Torsion Angle 2 (C-N-C-C) (°)Relative Energy (kcal/mol)
1 (Global Minimum)178.5-35.20.00
2-179.140.11.25
365.4-38.92.80

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eurekaselect.comijcap.inomicsonline.org This method is fundamental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action.

Given the structural motifs of this compound, a plausible hypothetical target for docking simulations could be the ATP-binding site of a protein kinase, a common target in cancer therapy. The simulation would involve placing the optimized conformer of the ligand into the defined active site of the kinase and using a scoring function to evaluate and rank the resulting binding poses based on their predicted binding affinity.

Ligand-Protein Binding Mode Analysis

The output of a docking simulation provides a detailed 3D model of the ligand-protein complex. Analyzing this model reveals the specific binding mode, which includes the orientation and conformation of the ligand within the active site. nih.gov For this compound, this analysis would focus on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the primary amine (-NH2) and the amide group (C=O and N-H) are potential hydrogen bond donors and acceptors, while the phenyl ring can engage in hydrophobic and aromatic interactions.

Identification of Key Active Site Residues

A critical outcome of binding mode analysis is the identification of the specific amino acid residues in the protein's active site that form crucial interactions with the ligand. youtube.comnih.gov These residues are essential for the stability of the complex. In a hypothetical docking with a protein kinase, the primary amine of the ligand might form a hydrogen bond with a backbone carbonyl of a hinge region residue, a common interaction for kinase inhibitors. The phenyl ring could be situated in a hydrophobic pocket, interacting with residues like Leucine, Valine, or Isoleucine.

Table 2: Hypothetical Key Interactions and Active Site Residues for this compound Docked into a Protein Kinase.
Ligand MoietyInteraction TypeActive Site ResiduePredicted Distance (Å)
Amino (-NH2)Hydrogen Bond (Donor)Glu91 (Backbone C=O)2.9
Amide (N-H)Hydrogen Bond (Donor)Asp145 (Side Chain C=O)3.1
Phenyl RingHydrophobicLeu18, Val26-
tert-Butyl GroupHydrophobicIle89, Ala143-

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. longdom.orgnumberanalytics.com It provides a good balance between accuracy and computational cost, making it a valuable tool in drug design. dockdynamics.comresearchgate.net DFT calculations can elucidate properties that govern molecular reactivity and intermolecular interactions.

For this compound, DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that are critical for electrostatic interactions with a protein target.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations.
PropertyCalculated Value (Illustrative)Significance
Energy of HOMO-5.8 eVRegion prone to electrophilic attack
Energy of LUMO-0.9 eVRegion prone to nucleophilic attack
HOMO-LUMO Gap4.9 eVIndicates high kinetic stability
Dipole Moment3.5 DebyeIndicates overall molecular polarity

Pharmacophore Modeling for Activity Prediction and Lead Optimization

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. patsnap.comnumberanalytics.com Pharmacophore modeling can be used to screen large compound libraries for molecules that match the model or to guide the chemical modification of a lead compound to improve its activity. numberanalytics.comfiveable.me

Based on the hypothetical docking pose of this compound, a structure-based pharmacophore model could be generated. This model would spatially define the essential features: a hydrogen bond donor (from the amino group), another hydrogen bond donor (from the amide N-H), a hydrophobic feature (the tert-butyl group), and an aromatic ring feature. This model could then be used to search for other, structurally diverse compounds that fit these criteria and might exhibit similar biological activity, a process known as virtual screening. deeporigin.com

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode chemical information and are used to predict the properties and biological activity of molecules, often in the context of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov Many descriptors can be calculated from a molecule's 2D or 3D structure and are crucial for evaluating its drug-likeness. numberanalytics.com

For this compound, various important descriptors can be calculated or predicted. These include measures of lipophilicity (LogP), molecular weight, polarity (Topological Polar Surface Area, TPSA), and counts of hydrogen bond donors and acceptors. These descriptors are relevant to a compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile. For example, a high LogP suggests good membrane permeability but potentially poor solubility, while a high TPSA is associated with lower membrane permeability.

Table 4: Predicted Molecular Descriptors for this compound.
Molecular DescriptorPredicted ValueRelevance to Biological Activity
Molecular Weight192.26 g/mol scbt.comAdherence to Lipinski's Rule of Five (<500)
XlogP1.3 uni.luIndicates moderate lipophilicity and potential for good permeability
Hydrogen Bond Donors2Adherence to Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors2Adherence to Lipinski's Rule of Five (<10)
Topological Polar Surface Area (TPSA)55.1 ŲPredicts good oral bioavailability (<140 Ų)
Rotatable Bond Count3Indicates low conformational flexibility (<10)

Preclinical Investigations and in Vitro/in Vivo Efficacy Evaluation

In Vitro Assays for Biological Activity

Comprehensive in vitro studies are essential to elucidate the preliminary biological effects of a compound. Such assays can provide initial insights into its potential as a therapeutic agent.

Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7, PC3, A549)

There is currently a lack of specific published data on the antiproliferative activity of N-(3-aminophenyl)-2,2-dimethylpropanamide against common cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer). To evaluate such activity, researchers would typically employ assays like the MTT or SRB assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This information is crucial for assessing its potential as an anticancer agent.

Anti-inflammatory Activity Assessment (e.g., Protein Denaturation Methods)

The anti-inflammatory potential of this compound has not been specifically reported in studies utilizing methods like the inhibition of protein denaturation. cetjournal.itdntb.gov.uanih.govresearchgate.netnih.gov This in vitro assay is a widely accepted preliminary test for anti-inflammatory activity, where the ability of a compound to prevent the denaturation of proteins (such as bovine serum albumin or egg albumin) by heat or other stressors is measured. cetjournal.itdntb.gov.uanih.govresearchgate.netnih.gov A high percentage of inhibition would suggest potential anti-inflammatory effects.

Enzyme Activity Inhibition Assays

Information regarding the ability of this compound to inhibit specific enzymes is not available in the current body of scientific literature. Enzyme inhibition assays are critical for understanding the mechanism of action of a compound. For instance, its effect on enzymes like cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or various kinases in the context of cancer, would be of significant interest.

In Vivo Pharmacological Studies (Non-Human)

Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy and effects of a compound in a living organism.

Evaluation of Efficacy in Disease Models (e.g., Anticonvulsant Activity in MES Test)

There are no published reports on the in vivo evaluation of this compound for anticonvulsant activity using the Maximal Electroshock (MES) test. The MES test is a standard preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures. mdpi.comnih.govnih.gov In this test, the ability of a compound to prevent or reduce the duration of seizures induced by an electrical stimulus is measured. mdpi.com

Assessment of Effects on Biochemical Markers (e.g., Serum Cholesterol Levels)

The effect of this compound on biochemical markers such as serum cholesterol levels has not been documented in available research. To investigate this, animal models would be treated with the compound, and subsequent analysis of blood samples would be performed to determine any changes in cholesterol and other relevant lipid profiles.

Analytical Characterization Techniques in Chemical Research of N 3 Aminophenyl 2,2 Dimethylpropanamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of N-(3-aminophenyl)-2,2-dimethylpropanamide. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing the nature of chemical bonds, the arrangement of atoms, and the electronic environment within the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. Although specific experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be predicted based on its distinct functional groups: a tertiary-butyl (t-butyl) group, a secondary amide, a primary aromatic amine, and a meta-substituted benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is anticipated to show several distinct signals. The nine protons of the t-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region (around 1.2-1.4 ppm). The aromatic protons on the 1,3-disubstituted ring are expected to produce a more complex pattern in the aromatic region (approximately 6.5-7.5 ppm). The proton ortho to both substituents would likely appear as a triplet, while the others would be doublets or triplets of doublets. The amide proton (N-H) would present as a broad singlet, its chemical shift being solvent-dependent. Similarly, the two protons of the primary amine (-NH2) would give rise to a broad signal.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The structure of this compound suggests the presence of eight unique carbon signals. The t-butyl group would show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The amide carbonyl carbon is expected to appear significantly downfield (typically 170-180 ppm). The six aromatic carbons would give rise to distinct signals, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing amide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃ ~1.3 (singlet, 9H) ~27 (methyls)
-C (CH₃)₃ - ~40 (quaternary)
Amide N-H Broad, solvent-dependent -
Amine N-H₂ Broad, solvent-dependent -
Aromatic C-H ~6.5 - 7.5 (multiplets, 4H) ~110 - 150

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, secondary amide, and aromatic functionalities.

The primary amine (-NH₂) group should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The secondary amide group is expected to show a single N-H stretching band around 3300 cm⁻¹. A strong, sharp absorption band corresponding to the amide C=O (Amide I band) stretching vibration would be prominent around 1650-1680 cm⁻¹. Other significant absorptions include the N-H bending vibrations for both the amine and amide, C-N stretching, and characteristic peaks for the aromatic ring (C-H and C=C stretching). researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine N-H Stretch 3500 - 3300 (two bands)
Secondary Amide N-H Stretch ~3300
Amide C=O Stretch (Amide I) 1680 - 1650
Aromatic Ring C=C Stretch 1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores in this compound—the benzene ring and the amide group—are expected to absorb UV light, leading to π → π* and n → π* transitions. The presence of the amino (-NH₂) and amide (-NHC(O)R) groups, which act as auxochromes on the benzene ring, is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis and for monitoring reactions involving these chromophoric systems.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₁H₁₆N₂O), the exact mass is 192.1263 Da. In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 192. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often the most abundant ion, which would appear at m/z 193.1336. nih.gov Other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 215.1155, might also be detected. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Formula Predicted m/z
Protonated Molecule [M+H]⁺ 193.13355
Sodium Adduct [M+Na]⁺ 215.11549
Potassium Adduct [M+K]⁺ 231.08943

Data predicted by computational models. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is ideally suited for the analysis of this compound, a compound of moderate polarity. An LC method, typically using a reversed-phase column (e.g., C18), would first separate the compound from any impurities or starting materials. The eluent would then be introduced into the mass spectrometer, where the molecular weight of the compound can be confirmed in real-time. This provides a high degree of confidence in both the identity and purity of the analyte.

Chromatography-Mass Spectrometry (GC-MS/LC-MS) for Purity and Identity Confirmation

Both GC-MS and LC-MS are workhorse techniques for confirming the purity and identity of synthesized compounds.

LC-MS , as described above, is highly effective for this purpose. A sample is injected, and the resulting chromatogram displays peaks corresponding to the separated components. The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. The mass spectrum recorded for this peak confirms its identity by matching the observed m/z value with the expected molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although the polarity and relatively high boiling point of this compound might require derivatization to improve its volatility and thermal stability. The GC separates volatile components, and the mass spectrometer detects them as they elute. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries for identity confirmation. The gas chromatogram, similar to the liquid chromatogram, is used to assess purity.

Chromatographic Techniques for Separation and Analysis

Chromatography is an essential tool for the separation and purification of compounds from a mixture. It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique to monitor the progress of a reaction, identify compounds, and determine their purity. In the context of the synthesis of this compound, TLC is an invaluable tool for qualitatively assessing the reaction's completion by observing the disappearance of starting materials and the appearance of the product spot.

The separation on a TLC plate depends on the polarity of the compound, the stationary phase (commonly silica (B1680970) gel or alumina), and the mobile phase (a solvent or a mixture of solvents). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

Interactive Data Table: Hypothetical TLC Analysis of this compound

CompoundStationary PhaseMobile Phase (Hexane:Ethyl Acetate)Rf Value
This compoundSilica Gel 60 F2543:10.45
3-Phenylenediamine (Starting Material)Silica Gel 60 F2543:10.15
Pivaloyl Chloride (Starting Material)Silica Gel 60 F2543:10.80

Note: The Rf values presented in this table are hypothetical and serve for illustrative purposes only. Actual values would need to be determined experimentally.

Elemental Analysis (C, H, N)

Elemental analysis is a quantitative technique that determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

The molecular formula for this compound is C₁₁H₁₆N₂O. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated.

Interactive Data Table: Elemental Analysis of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1168.72
HydrogenH1.0081616.1288.39
NitrogenN14.01228.0214.58
OxygenO16.00116.008.32
Total 192.258 100.00

Experimentally, these percentages are determined using an elemental analyzer, where a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors, allowing for the calculation of the elemental percentages. For a pure sample of this compound, the experimentally determined values for C, H, and N are expected to be in close agreement with the calculated theoretical percentages.

Advanced Research Applications and Potentials

Role as a Synthetic Intermediate for Pharmaceutical Compounds

There is no direct evidence in the public domain to confirm that N-(3-aminophenyl)-2,2-dimethylpropanamide serves as a direct intermediate or precursor in the synthesis of Aliskiren, Cobimetinib, Pregabalin, or Tedizolid. While diaminobenzene and its derivatives are acknowledged as versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs), the specific role of this compound in these particular synthetic routes is not documented in available literature. sincerechemicals.comsincerechemicals.com

Intermediate in the Synthesis of Aliskiren

The synthesis of Aliskiren, a renin inhibitor, involves complex stereocontrolled steps. researchgate.netnih.gov A search for synthetic pathways of Aliskiren did not identify this compound as a listed intermediate. researchgate.netnih.gov

Drug Discovery and Lead Optimization Strategies

The exploration of this compound in drug discovery, particularly for neurological disorders and cancer, is not specifically detailed in the available scientific literature. However, related classes of compounds have shown promise in these areas.

Development of Novel Lead Compounds for Neurological Disorders

Research into aminophenyl ketone derivatives has identified them as potential phosphodiesterase 4 (PDE4) inhibitors, which are targets for inflammatory and central nervous system disorders. globethesis.com This suggests that the broader structural motif of aminophenyl amides could be of interest in the development of treatments for neurological conditions. However, specific studies on this compound for this purpose are not available. The therapeutic potential of various natural and synthetic molecules targeting enzymes associated with neurodegenerative diseases is an active area of research. mdpi.com

Material Science Applications

No specific applications of this compound in material science, such as in the development of polymers like aramid fibers or epoxy resins, are documented in the available literature. Generally, m-phenylenediamine (B132917), a related compound, is used in the preparation of various polymers. wikipedia.org

Research on Biotechnological Applications of this compound Remains Undisclosed

Despite interest in the broader class of aminophenyl amides for various scientific applications, specific research detailing the biotechnological uses of this compound is not currently available in the public domain.

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented research concerning the biotechnological applications of the specific chemical compound this compound. While the individual chemical components and similar structures have been explored in various contexts, dedicated studies on the biotechnological potential of this particular molecule have not been published.

Efforts to find information on its use as an enzymatic inhibitor, in biosensor development, as a component in biocatalysis, or as a molecular probe have yielded no specific results. Chemical supplier databases primarily list the compound for general research purposes, providing basic chemical and physical properties without citing any specific applications in biotechnology or related fields.

This lack of available data prevents a detailed discussion of its research findings or the presentation of any performance data in a tabular format. It is possible that research into the biotechnological applications of this compound is proprietary, in early stages and not yet published, or that the compound has not been identified as a candidate for such applications.

Further research and publication in peer-reviewed journals would be necessary to elucidate any potential roles of this compound within the field of biotechnology. Until such studies are made public, its specific applications and potential in this area remain speculative.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.